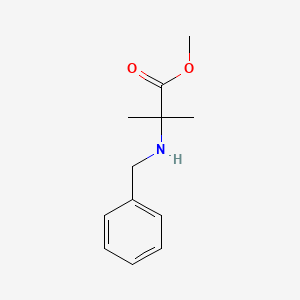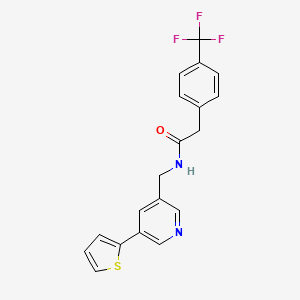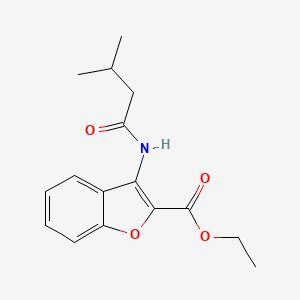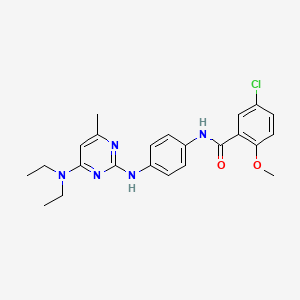![molecular formula C19H21NO4S B2970943 {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324139-98-1](/img/structure/B2970943.png)
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups, including a carbamoyl group, a methylsulfanyl group, and an ethoxyphenyl group. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-(methylsulfanyl)phenyl carbamate with a 2-(4-ethoxyphenyl)acetic acid or its activated derivative .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbamoyl group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the carbamoyl group, or reactions at the methylsulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds, such as 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, have been studied. These compounds are characterized by IR spectroscopy and single-crystal data to understand their molecular structure and conformation in crystals (Yaman et al., 2019).
Hydrolytic Transformations : Investigations into the hydrolytic transformations of related carbamoyl compounds under specific conditions, such as microwave irradiation in an alkaline medium, have been conducted to understand their chemical behavior (Rudyakova et al., 2006).
Natural Product Isolation
- Isolation from Natural Sources : Research has been conducted on the isolation of rarely occurring natural products from sources like Vincetoxicum stocksii, leading to the discovery of new compounds with similar structures (Khan et al., 2019).
Chemical Reactions and Properties
Oxazoles Synthesis : Studies on the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group have been carried out, exploring the reactions of acetophenones with phenylglycine and other compounds (Velikorodov et al., 2017).
Phenylmercury Reactions : The reactions of phenylmercury(II) acetate with substituted phenyl-2-sulfanylpropenoic acids have been investigated, revealing insights into molecular structures and bonding environments (Casas et al., 2016).
Sultams Synthesis : Research on the treatment of certain sulfanilides to produce methyl 3-aryl-2,2-dioxo-2-thia-3-azabicycloalkane-1-carboxylates has been documented, contributing to the understanding of chemical synthesis processes (Rassadin et al., 2009).
Polymorph Discovery in Pharmaceuticals : Studies on the discovery and selective production of crystalline polymorphs, particularly in pharmaceuticals, have been conducted. This research is crucial for understanding the solid-state chemistry of compounds like carbamazepine (Price et al., 2005).
Living Polymerization of Vinyl Acetate : Research involving xanthates, including methyl (methoxycarbonothioyl)sulfanyl acetate, has been done to induce living free radical polymerization of vinyl acetate, showcasing the application in polymer science (Stenzel et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-23-16-9-7-14(8-10-16)11-19(22)24-13-18(21)20-15-5-4-6-17(12-15)25-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYCOHCTHDSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)


![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)




![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)